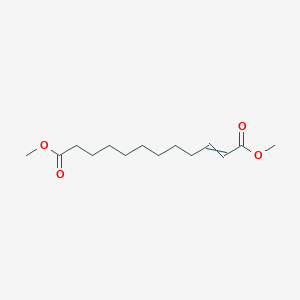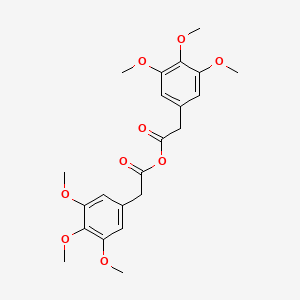
(3,4,5-Trimethoxyphenyl)acetic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,5-Trimethoxyphenyl)acetic anhydride is an organic compound that belongs to the class of aromatic anhydrides It is derived from (3,4,5-Trimethoxyphenyl)acetic acid, which features a benzene ring substituted with three methoxy groups and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxyphenyl)acetic anhydride typically involves the reaction of (3,4,5-Trimethoxyphenyl)acetic acid with acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(3,4,5−Trimethoxyphenyl)acetic acid+Acetic anhydride→(3,4,5−Trimethoxyphenyl)acetic anhydride+Acetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4,5-Trimethoxyphenyl)acetic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with a nucleophile, resulting in the formation of an acyl compound.
Hydrolysis: The anhydride can be hydrolyzed to yield (3,4,5-Trimethoxyphenyl)acetic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous base.
Esterification: Alcohols and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, are used.
Major Products
Nucleophilic Acyl Substitution: Produces acyl derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields (3,4,5-Trimethoxyphenyl)acetic acid.
Esterification: Forms esters of (3,4,5-Trimethoxyphenyl)acetic acid.
Applications De Recherche Scientifique
(3,4,5-Trimethoxyphenyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds.
Medicinal Chemistry: The (3,4,5-Trimethoxyphenyl) moiety is a common fragment in anticancer drug discovery due to its presence in natural products and their derivatives.
Biological Studies: Investigated for its potential biological activities, including antiproliferative effects.
Mécanisme D'action
The mechanism of action of (3,4,5-Trimethoxyphenyl)acetic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution, where the anhydride group is replaced by a nucleophile, forming a new acyl compound. This reaction is facilitated by the electron-withdrawing effects of the methoxy groups on the benzene ring, which increase the electrophilicity of the carbonyl carbon atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4,5-Trimethoxyphenyl)acetic acid
- (3,4,5-Trimethoxybenzyl) alcohol
- (3,4,5-Trimethoxybenzyl) chloride
Uniqueness
(3,4,5-Trimethoxyphenyl)acetic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid and alcohol counterparts. The presence of three methoxy groups on the benzene ring also enhances its chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
6286-70-0 |
|---|---|
Formule moléculaire |
C22H26O9 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
[2-(3,4,5-trimethoxyphenyl)acetyl] 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C22H26O9/c1-25-15-7-13(8-16(26-2)21(15)29-5)11-19(23)31-20(24)12-14-9-17(27-3)22(30-6)18(10-14)28-4/h7-10H,11-12H2,1-6H3 |
Clé InChI |
WWQHLOVDTUCMGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=O)OC(=O)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


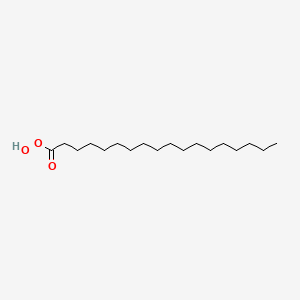
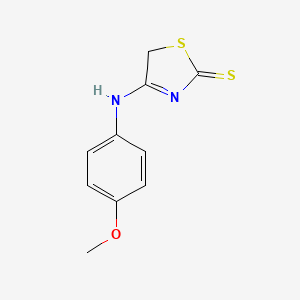

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
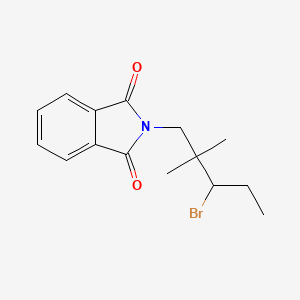
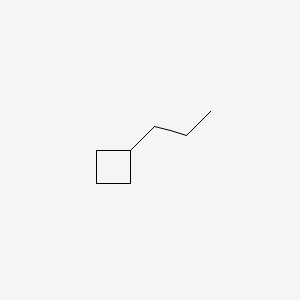
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

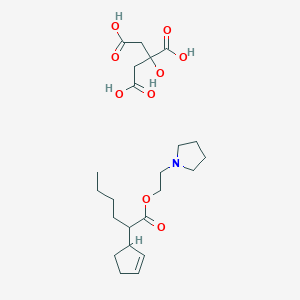
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

